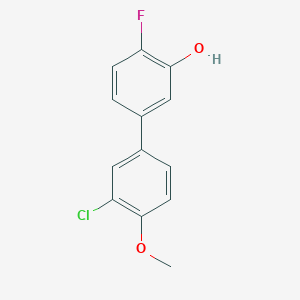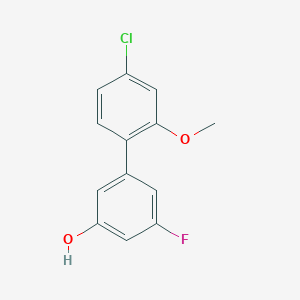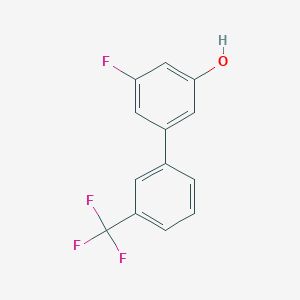
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (4-CMPF) is a compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular disease. Additionally, it has been studied for its potential use as a neuroprotective agent and for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed that 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it is believed to exert its anti-cancer, anti-inflammatory, and anti-microbial effects by modulating the activity of certain enzymes, including caspase-3 and matrix metalloproteinase-2 (MMP-2).
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. In animal studies, 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. Additionally, it has been shown to reduce the growth of certain types of cancer cells, reduce the production of certain inflammatory cytokines, and reduce the expression of certain genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in acidic or basic conditions, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in scientific research. One potential direction is the development of new uses for 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%, such as its potential use in the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% as the product. Other methods of synthesis include the use of a Grignard reagent, the use of an organometallic reagent, and the use of a Friedel-Crafts reaction.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCBTGVJVXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684418 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-88-9 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)











